5-Amino-6-bromopyridine-2-carbonitrile chemical properties
5-Amino-6-bromopyridine-2-carbonitrile chemical properties
An In-Depth Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile: Properties, Reactivity, and Synthetic Utility
Executive Summary
5-Amino-6-bromopyridine-2-carbonitrile is a trifunctional heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its structure incorporates a nucleophilic amino group, a versatile bromine atom ideal for cross-coupling reactions, and a nitrile group that can serve as a metabolic anchor, a hydrogen bond acceptor, or a precursor for other functional groups. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted chemical properties of this valuable building block. By synthesizing data from structurally related analogues, this document offers a predictive framework for its spectroscopic signature, outlines plausible synthetic strategies, details its reactivity profile, and summarizes critical safety and handling protocols.
Molecular Overview and Structural Features
5-Amino-6-bromopyridine-2-carbonitrile is a substituted pyridine derivative. The strategic placement of its three functional groups dictates its unique electronic properties and chemical behavior.
IUPAC Name: 5-Amino-6-bromopyridine-2-carbonitrile Molecular Formula: C₆H₄BrN₃[1] CAS Number: 886365-33-3
Caption: Proposed Synthetic Workflow
Experimental Protocol (Conceptual):
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Diazotization: Dissolve the starting material, 2,6-diamino-5-bromopyridine, in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the intermediate diazonium salt at the C2 position. The causality here is critical: the primary aromatic amine at the C2 position is selectively converted to a diazonium salt, an excellent leaving group, while the C6 amine remains protonated and less reactive under these conditions.
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Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is displaced by the cyanide nucleophile, yielding the target molecule, 5-amino-6-bromopyridine-2-carbonitrile.
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Workup and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified using column chromatography.
Reactivity Profile
The molecule's three functional groups provide distinct handles for further chemical modification, making it a highly versatile intermediate.
Caption: Key Reaction Sites
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The Bromo Group (at C6): This is the most versatile site for building molecular complexity. The bromine atom is positioned ortho to the ring nitrogen, making it highly activated for palladium-catalyzed cross-coupling reactions. [2]This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkyne groups via Suzuki, Buchwald-Hartwig amination, Sonogashira, and other related transformations. The choice of a palladium catalyst and ligand system is crucial and must be optimized for substrate and coupling partner.
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The Amino Group (at C5): This group can function as a nucleophile, undergoing acylation or alkylation. It can also be a directing group in further electrophilic aromatic substitutions, although the ring is generally deactivated. For many synthetic sequences, it is advantageous to protect the amino group (e.g., as a Boc-carbamate) to prevent unwanted side reactions before proceeding with cross-coupling at the bromo position. []* The Nitrile Group (at C2): The nitrile is relatively robust but can be transformed under specific conditions. [4]It can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. In drug design, the nitrile group is often valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. [4]
Applications in Drug Discovery and Materials Science
The unique arrangement of functional groups makes 5-amino-6-bromopyridine-2-carbonitrile an attractive scaffold in drug discovery. [5]It provides a rigid core that can be elaborated in three different vectors, enabling the rapid generation of compound libraries for screening against biological targets. The pyridine core is a common motif in pharmaceuticals, and this building block allows for systematic exploration of the chemical space around it. For instance, the amino group can interact with acidic residues in a protein active site, while the nitrile can engage with hydrogen bond donors. The C6 position can be functionalized via cross-coupling to target hydrophobic pockets or introduce additional pharmacophoric elements.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aminobromopyridines and bromopyridine carbonitriles can be used to establish safe handling procedures. [6][7][8][9]
| Hazard Category | GHS Hazard Statements | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. [6][9] H312: Harmful in contact with skin. [6] H332: Harmful if inhaled. [6] | P264: Wash hands thoroughly after handling. [8][9] P270: Do not eat, drink or smoke when using this product. [8][9] |
| Skin/Eye Irritation | H315: Causes skin irritation. [6][7][9] H319: Causes serious eye irritation. [6][9] | P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][9] |
| Respiratory | H335: May cause respiratory irritation. [6][7][9]| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9] P271: Use only outdoors or in a well-ventilated area. [8][9]|
Handling:
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Always handle this compound in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid generating dust.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended. [10]
References
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LookChem. (n.d.). Cas 886365-31-7, 5-Bromo-2-chloroisonicotinic acid. Retrieved from [Link]
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ChemBK. (2024). 5-Amino-2-Bromopyridine. Retrieved from [Link]
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ResearchGate. (2007). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]
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Henan Alfa Chemical Co., Ltd. (n.d.). CAS 886365-31-7 | 5-Bromo-2-chloroisonicotinic Acid. Retrieved from [Link]
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MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
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National Institutes of Health. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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ibli. (2024). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
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National Institutes of Health. (2012). Drug discovery and development: Role of basic biological research. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-5-bromopyridine-3-carbonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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